7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
The compound 7-(4-acetylphenyl)-3-(3-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a fused heterocyclic molecule featuring a pyrazolo-pyrido-pyrimidinone core. Its structure includes:
- A pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one scaffold, which combines pyrazole, pyridine, and pyrimidine rings.
- Substituents: 4-acetylphenyl at position 7, 3-chlorophenyl at position 3, and an ethyl group at position 2.
Properties
IUPAC Name |
11-(4-acetylphenyl)-5-(3-chlorophenyl)-4-ethyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c1-3-21-23(17-5-4-6-18(26)13-17)24-27-14-20-22(30(24)28-21)11-12-29(25(20)32)19-9-7-16(8-10-19)15(2)31/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMCMALLNSNMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs share the pyrazolo-pyrimidinone core but differ in substituents and fused rings. Key examples include:
Key Observations :
- Core Complexity: The target compound’s pyrido-pyrimidinone fusion (vs. pyrazolo-pyrimidinone in MK82 ) increases rigidity and may enhance target binding specificity.
- The ethyl group (C2) may enhance lipophilicity compared to methyl (logP = 1.36 in ). The 3-chlorophenyl (C3) substituent is shared with MK82 but differs from 4-chlorophenyl in , altering steric and electronic profiles.
Physicochemical and Pharmacokinetic Properties
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